molecular formula C41H84N2O8P+ B164518 Sphingomyelin CAS No. 85187-10-6

Sphingomyelin

Cat. No. B164518
CAS RN: 85187-10-6
M. Wt: 732.1 g/mol
InChI Key: FNTDHZPGGKYWES-UPGBQNGXSA-O
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Description

Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It usually consists of phosphocholine and ceramide, or a phosphoethanolamine head group . In humans, this compound represents 85% of all sphingolipids, and typically makes up 10–20 mol % of plasma membrane lipids .


Synthesis Analysis

The synthesis of this compound involves the enzymatic transfer of a phosphocholine from phosphatidylcholine to a ceramide . The first committed step of this compound synthesis involves the condensation of L-serine and palmitoyl-CoA . This reaction is catalyzed by serine palmitoyltransferase .


Molecular Structure Analysis

This compound’s unique structure is characterized by a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group . This distinct arrangement is critical for maintaining membrane integrity and stability .


Chemical Reactions Analysis

Sphingomyelinases hydrolyse this compound, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity .


Physical And Chemical Properties Analysis

This compound molecules are shaped like a cylinder . The hydrophobic chains of this compound tend to be much more saturated than other phospholipids . The main transition phase temperature of sphingomyelins is also higher compared to the phase transition temperature of similar phospholipids, near 37 C .

Scientific Research Applications

Dietary and Gut Health Applications

Sphingomyelin (SM) is a significant constituent of the plasma membrane and is abundant in milk and dairy products. It plays a crucial role in maintaining cell membrane structure and cellular signal transduction. Dietary this compound, especially from human milk, has been associated with health benefits. The digestion and absorption of dietary SM are slow and predominantly occur in the small intestine. Notably, SM may promote gut health by reducing intestinal cholesterol absorption in adults, although more data from clinical trials are needed. Moreover, an association between milk SM and neural development before childhood has been established, suggesting its potential benefits for cognitive development (Jiang et al., 2021).

Neuroprotection and Neurological Injury

Sphingosine-1-phosphate (Sph-1-P), a bioactive sphingolipid metabolite, is involved in numerous cell physiological aspects, including mitogenesis, differentiation, migration, and apoptosis. Generated from this compound (SPM) by sphingomyelinases (SMase), Sph-1-P is a crucial regulatory lipid in sphingolipid metabolism. It has gained significant interest due to its potential neuroprotective properties in acute brain and spinal cord injury, potentially countering apoptotic cell death mechanisms, mitochondrial dysfunction, lipid hydrolysis, and oxidative damage mechanisms. Sph-1-P agonists might promote neurotrophic activity, neurogenesis, and angiogenesis, while certain antagonists may have proregenerative effects by promoting neurite growth and inhibiting astrogliotic scarring (Singh & Hall, 2008).

Bone Remodeling and Skeletal Health

Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), have roles beyond energy metabolism, significantly influencing cellular functions. Sphingolipids are involved in skeletal remodeling by interacting with bone cells, including osteoblasts and osteoclasts. The review by Qi, Li, and Weidong (2021) emphasizes the potential of agonists and antagonists of S1P as therapeutic options for bone diseases, highlighting the importance of understanding the crosstalk between sphingolipids and bone cells for bone health (Qi et al., 2021).

Structural and Functional Organization in Human Genes

The human this compound synthase 1 gene (SGMS1) is crucial for this compound synthesis and is involved in various significant processes, including intracellular vesicular transport and cholesterol metabolism. Filippenkov et al. (2016) provided insights into the structural and functional organization of SGMS1, highlighting its role in cell proliferation and apoptosis. Discoveries of mRNA isoforms and circular RNAs related to SGMS1 suggest its functional significance and potential impact on cellular processes (Filippenkov et al., 2016).

Mechanism of Action

Target of Action

Sphingomyelin (SM) is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It plays significant roles in cellular signaling pathways . The primary targets of this compound are the cell surface membranes where it contributes to the formation of specialized liquid-ordered domains called lipid rafts . These lipid rafts are involved in cell signaling, lipid and protein sorting, and membrane trafficking .

Mode of Action

This compound interacts with its targets primarily through its metabolism. The degradation and synthesis of this compound produce important second messengers for signal transduction . Sphingomyelinases (SMases) hydrolyze this compound, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity .

Biochemical Pathways

The metabolism of this compound involves complex biochemical pathways. The de novo synthesis via this compound synthases (SMSs) is the most important pathway of this compound formation in a cell . The degradation of this compound by sphingomyelinases (SMases) leads to the production of ceramide, a bioactive lipid that mediates the effects of cell growth, cell differentiation, and apoptosis .

Pharmacokinetics

It is known that sphingomyelinases, enzymes that hydrolyze this compound, play crucial roles in cardiovascular physiology and pathophysiology . Inhibitors of sphingomyelinases have been suggested as potential tools for the treatment of cardiovascular diseases .

Result of Action

The action of this compound results in various cellular effects. An abnormal increase in this compound content in the cell surface membrane reduces membrane fluidity and permeability, and increases its rigidity and strength . This leads to loss of contact inhibition and self-control mechanisms, decrease in cell-to-cell communication, reduced or inhibited cell surface molecules expression and signaling pathway coordination, and uncontrolled proliferation .

Action Environment

The action of this compound is influenced by environmental cues. Sphingolipids, including this compound, can be synthesized or degraded to modulate cellular responses according to environmental cues . The balance among the different sphingolipids is important for directing immune responses .

Safety and Hazards

Sphingomyelin is stable and slightly soluble in water . It is flammable and can cause irritation to skin, eye, and respiratory system .

Future Directions

Dietary sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This shows that dietary this compound and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sphingomyelin involves the condensation of a ceramide and phosphocholine.", "Starting Materials": ["Ceramide", "Phosphocholine"], "Reaction": [ "Ceramide is reacted with phosphocholine in the presence of sphingomyelin synthase enzyme.", "The reaction forms Sphingomyelin and diacylglycerol as a byproduct.", "The reaction is catalyzed by sphingomyelin synthase enzyme which transfers the phosphocholine head group from phosphatidylcholine to ceramide." ] }

CAS RN

85187-10-6

Molecular Formula

C41H84N2O8P+

Molecular Weight

732.1 g/mol

IUPAC Name

2-[hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1

InChI Key

FNTDHZPGGKYWES-UPGBQNGXSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

physical_description

Solid

synonyms

SPM;  Ceramide-1-phosphorylcholine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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